molecular formula C13H13NO3 B12045420 Ethyl 5-formyl-1H-indole-1-acetate CAS No. 219685-10-6

Ethyl 5-formyl-1H-indole-1-acetate

Cat. No.: B12045420
CAS No.: 219685-10-6
M. Wt: 231.25 g/mol
InChI Key: PVRJHMKNUYHGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-formyl-1H-indole-1-acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring substituted with an ethyl ester and a formyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-formyl-1H-indole-1-acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1H-indole-1-acetate is primarily related to its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .

Properties

CAS No.

219685-10-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(5-formylindol-1-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-6-5-11-7-10(9-15)3-4-12(11)14/h3-7,9H,2,8H2,1H3

InChI Key

PVRJHMKNUYHGRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=CC(=C2)C=O

Origin of Product

United States

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